A Technical Guide to 1-ethyl-3-(methoxymethyl)-1H-pyrazole (CAS 1484066-05-8): A Scaffold Analysis for Drug Discovery Professionals
A Technical Guide to 1-ethyl-3-(methoxymethyl)-1H-pyrazole (CAS 1484066-05-8): A Scaffold Analysis for Drug Discovery Professionals
Disclaimer: Publicly available technical data for 1-ethyl-3-(methoxymethyl)-1H-pyrazole with CAS number 1484066-05-8 is limited. This guide, therefore, provides a comprehensive analysis of the pyrazole scaffold, drawing upon extensive research into related compounds. The information presented herein is intended to offer a scientifically grounded perspective on the potential properties, synthesis, and applications of this specific molecule for researchers, scientists, and drug development professionals.
Introduction: The Pyrazole Core - A Privileged Scaffold in Modern Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of therapeutic agents.[1][2][3] Its remarkable versatility and favorable pharmacological properties have established it as a "privileged scaffold" in drug discovery.[3][4] A testament to its significance is its presence in a multitude of blockbuster drugs, including the anti-inflammatory agent Celecoxib, the myelofibrosis treatment Ruxolitinib, and the erectile dysfunction medication Sildenafil.[5][6][7] The metabolic stability and the capacity of the pyrazole nucleus to engage in various biological interactions are key factors driving its prevalence in successful pharmaceuticals.[5]
This guide will delve into the structural attributes of 1-ethyl-3-(methoxymethyl)-1H-pyrazole, propose synthetic pathways, and explore its potential applications, all within the broader, well-established context of pyrazole chemistry.
Part 1: Structural and Physicochemical Analysis
A thorough understanding of a molecule's structure is fundamental to predicting its behavior and potential utility. The structure of 1-ethyl-3-(methoxymethyl)-1H-pyrazole reveals several key features that likely influence its physicochemical properties and pharmacological potential.
Key Structural Features:
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1,3-Disubstituted Pyrazole Core: The substitution pattern on the pyrazole ring is crucial for determining its biological activity. In this molecule, the substituents are at the 1 and 3 positions, a common arrangement in many bioactive pyrazoles.
-
N1-Ethyl Group: The ethyl group at the N1 position is expected to increase the lipophilicity of the molecule compared to an unsubstituted pyrazole. This can enhance cell membrane permeability and may influence its metabolic profile.
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C3-Methoxymethyl Group: The methoxymethyl substituent at the C3 position introduces a flexible ether linkage and a potential hydrogen bond acceptor site (the oxygen atom). This group can influence the molecule's solubility and its interaction with biological targets. It may also be a site for metabolic modification, such as O-demethylation.
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | 140.18 g/mol | Calculated from the molecular formula C7H12N2O. |
| logP (Lipophilicity) | Likely in the range of 1.0 - 2.0 | Based on the presence of the ethyl group and the overall small size of the molecule. |
| Aqueous Solubility | Moderate | The methoxymethyl group may confer some aqueous solubility, while the ethyl group and pyrazole core are more hydrophobic. |
| Hydrogen Bond Acceptors | 2 (the two nitrogen atoms and the oxygen atom) | These sites can participate in interactions with biological targets. |
| Hydrogen Bond Donors | 0 | The N1-substitution removes the acidic proton of the pyrazole ring. |
Part 2: Synthetic Strategies and Methodologies
The synthesis of substituted pyrazoles is a well-established field in organic chemistry, with several reliable methods available. The most common approach involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.
General Synthetic Approach:
A plausible synthetic route to 1-ethyl-3-(methoxymethyl)-1H-pyrazole would likely involve the reaction of a suitably functionalized 1,3-dicarbonyl precursor with ethylhydrazine. The regioselectivity of this reaction, determining the final positions of the substituents, can often be controlled by the reaction conditions and the nature of the substituents on the dicarbonyl compound.[8][9]
Hypothetical Experimental Workflow:
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Synthesis of the 1,3-Dicarbonyl Precursor: A potential starting material would be 1-methoxy-2,4-pentanedione. This could be synthesized through various established methods in organic chemistry.
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Cyclocondensation Reaction:
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To a solution of 1-methoxy-2,4-pentanedione in a suitable solvent (e.g., ethanol or acetic acid), add an equimolar amount of ethylhydrazine.
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The reaction mixture is then heated to reflux for a specified period, typically monitored by Thin Layer Chromatography (TLC) for completion.
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Upon completion, the solvent is removed under reduced pressure.
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-
Purification:
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The crude product is purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 1-ethyl-3-(methoxymethyl)-1H-pyrazole isomer.
-
-
Characterization:
Visualizing the Synthetic Workflow:
Caption: A hypothetical workflow for the synthesis and characterization of 1-ethyl-3-(methoxymethyl)-1H-pyrazole.
Part 3: Potential Applications in Drug Discovery
Given the wide range of biological activities exhibited by pyrazole derivatives, 1-ethyl-3-(methoxymethyl)-1H-pyrazole represents a valuable starting point for drug discovery programs.[1][3][12]
Therapeutic Areas of Interest:
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Anti-inflammatory: Many pyrazole-containing compounds are potent inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[3][13]
-
Anticancer: The pyrazole scaffold is present in several kinase inhibitors used in cancer therapy.[3][4] The structural features of this molecule could be optimized to target specific kinases.
-
Antimicrobial: Pyrazole derivatives have shown promising activity against a range of bacteria and fungi.[7][14]
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Central Nervous System (CNS) Disorders: The pyrazole nucleus is also found in drugs targeting CNS disorders, highlighting its ability to cross the blood-brain barrier.
Research Directions:
Initial research on 1-ethyl-3-(methoxymethyl)-1H-pyrazole would likely involve broad biological screening against a panel of common drug targets to identify any initial "hits." Subsequently, a medicinal chemistry program could be initiated to optimize the potency and selectivity of the compound for the identified target.
Part 4: Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-ethyl-3-(methoxymethyl)-1H-pyrazole is not available, general safety precautions for handling pyrazole derivatives should be strictly followed.[15][16]
Personal Protective Equipment (PPE):
Based on SDS for similar pyrazole compounds, the following PPE is recommended:[17][18]
| Protective Equipment | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes and irritation. |
| Hand Protection | Compatible chemical-resistant gloves. | To prevent skin contact. |
| Skin and Body Protection | Lab coat and appropriate protective clothing. | To protect the skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. A respirator may be necessary for handling large quantities or if dust/aerosols are generated. | To prevent inhalation of vapors or particulates. |
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[15]
-
Avoid contact with skin, eyes, and clothing.[18]
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[16]
Conclusion
While specific experimental data on 1-ethyl-3-(methoxymethyl)-1H-pyrazole is currently scarce in the public domain, a comprehensive analysis of its structure in the context of the well-established chemistry and pharmacology of the pyrazole scaffold suggests that it is a compound of significant interest. Its straightforward synthesis and the potential for diverse biological activities make it a valuable building block for medicinal chemistry and drug discovery programs. Further investigation into its properties and biological profile is warranted to unlock its full potential as a lead compound for the development of new therapeutics.
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